2-chloro-N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]acetamide
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Description
Scientific Research Applications
Crystal Structure and Molecular Interactions
Crystal Structure Analysis : The study by Saravanan et al. (2016) provides an in-depth analysis of the crystal structure of a closely related acetamide compound, highlighting the orientation between the chlorophenyl and thiazole rings and the formation of intermolecular C—H⋯O interactions. This structural insight is crucial for understanding the compound's chemical reactivity and potential for forming derivatives (Saravanan, Priya, Anand, Kabilan, & Selvanayagam, 2016).
Antibacterial Agents
Synthesis and Antibacterial Activity : Research by Desai et al. (2008) on derivatives of thiazolidines and azetidines, similar in structure to 2-chloro-N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]acetamide, highlights their moderate to good antibacterial activity against gram-positive and gram-negative bacteria. This underscores the compound's potential as a precursor in synthesizing antibacterial agents (Desai, Shah, Bhavsar, & Saxena, 2008).
Photovoltaic and Ligand Protein Interactions
Photovoltaic Efficiency and Ligand Protein Interactions : A study by Mary et al. (2020) investigated benzothiazolinone acetamide analogs, revealing their potential in photovoltaic applications and ligand protein interactions. The research points to the versatility of acetamide derivatives in various scientific applications, from energy conversion to biochemical interactions (Mary, Yalcin, Mary, Resmi, Thomas, Önkol, Kasap, & Yildiz, 2020).
Antimicrobial Activity
Novel Derivatives and Antimicrobial Activity : The synthesis of novel thiazolidinone and acetidinone derivatives by Mistry et al. (2009) and their evaluation for antimicrobial activity against various microorganisms highlight the potential of acetamide derivatives in developing new antimicrobial agents. This suggests the role of this compound in the synthesis of compounds with potential medicinal applications (Mistry, Desai, & Intwala, 2009).
Properties
IUPAC Name |
2-chloro-N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7Cl3N2OS/c12-4-10(17)16-11-15-9(5-18-11)6-1-2-7(13)8(14)3-6/h1-3,5H,4H2,(H,15,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DONIQPLIRWVDCR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CSC(=N2)NC(=O)CCl)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7Cl3N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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